![molecular formula C27H26BrN2P B14642530 Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide CAS No. 54774-78-6](/img/structure/B14642530.png)
Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide is a complex organic compound with the molecular formula C30H30BrN2P. This compound is known for its unique structure, which includes a triphenylphosphonium core attached to a hydrazinylidene propyl group. It is often used in various chemical reactions and has applications in scientific research due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable hydrazone derivative. One common method includes the reaction of triphenylphosphine with 2-(2-phenylhydrazinylidene)propyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles such as chloride or iodide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halide salts (e.g., sodium chloride, sodium iodide); reactions are often conducted in polar solvents like acetone or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can then participate in catalytic cycles. The hydrazinylidene group can also undergo tautomerization, leading to different reactive intermediates that can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphine compound with similar reactivity but lacks the hydrazinylidene group.
Triphenylmethylphosphonium bromide: Similar structure but with a methyl group instead of the hydrazinylidene propyl group.
Triphenyl(propyl)phosphonium bromide: Similar structure but without the phenylhydrazinylidene group.
Uniqueness
Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide is unique due to the presence of the hydrazinylidene group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
54774-78-6 |
|---|---|
Molekularformel |
C27H26BrN2P |
Molekulargewicht |
489.4 g/mol |
IUPAC-Name |
triphenyl-[2-(phenylhydrazinylidene)propyl]phosphanium;bromide |
InChI |
InChI=1S/C27H26N2P.BrH/c1-23(28-29-24-14-6-2-7-15-24)22-30(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;/h2-21,29H,22H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OPHSFQWJEKVKPY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=NNC1=CC=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


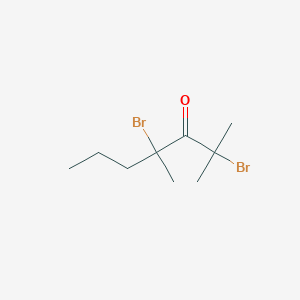
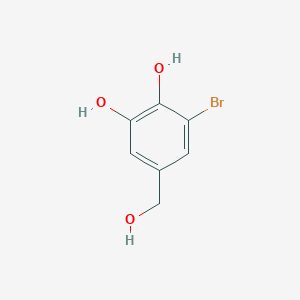
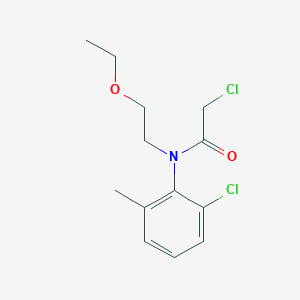

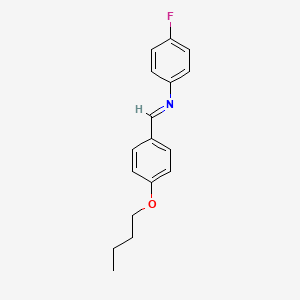

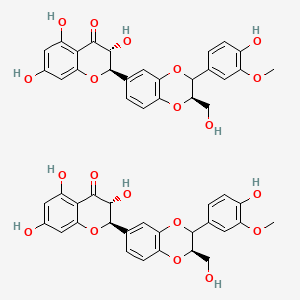

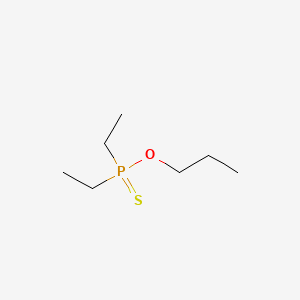


![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
